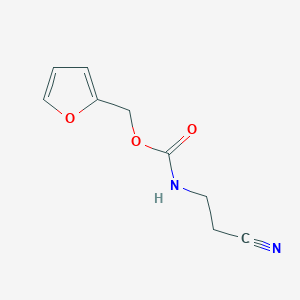
(furan-2-yl)methylN-(2-cyanoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(furan-2-yl)methylN-(2-cyanoethyl)carbamate is an organic compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a furan ring, a cyanoethyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methylN-(2-cyanoethyl)carbamate typically involves the reaction of furan-2-carboxaldehyde with N-(2-cyanoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product quality. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methylN-(2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(furan-2-yl)methylN-(2-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (furan-2-yl)methylN-(2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and cyanoethyl group play crucial roles in binding to target molecules, influencing their activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(furan-2-yl)methylN-(2-cyanoethyl)carbamate: Unique due to its specific combination of functional groups.
(furan-2-yl)methylN-(2-cyanoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(furan-2-yl)methylN-(2-cyanoethyl)amide: Contains an amide group, offering different reactivity and properties.
Uniqueness
This compound stands out due to its specific combination of a furan ring, cyanoethyl group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c10-4-2-5-11-9(12)14-7-8-3-1-6-13-8/h1,3,6H,2,5,7H2,(H,11,12) |
InChI Key |
VCIZUFNFBAIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
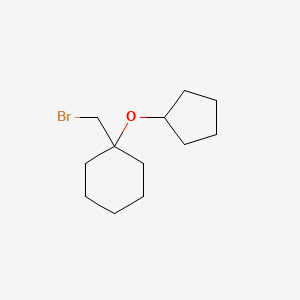
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
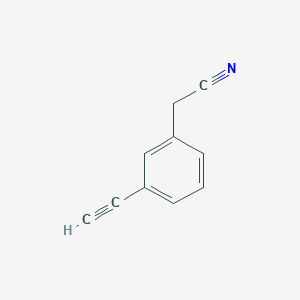

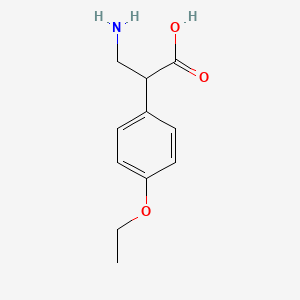

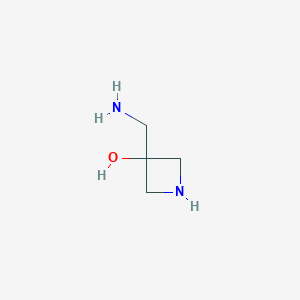

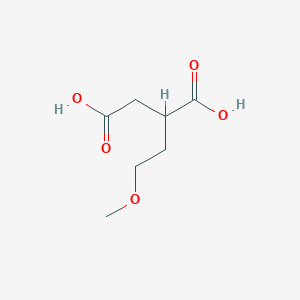
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
